molecular formula C10H14N2O2 B3029812 Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate CAS No. 792848-34-1

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

Cat. No.: B3029812
CAS No.: 792848-34-1
M. Wt: 194.23
InChI Key: OYSSLPZFSXHQEY-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a heterocyclic compound with the molecular formula C10H14N2O2 It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl hydrazinecarboxylate with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Halogenation and nitration are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products:

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can be compared with other indazole derivatives such as:

  • Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
  • 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid
  • Ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical processes.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)7-3-4-9-8(5-7)6-11-12-9/h6-7H,2-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSSLPZFSXHQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20728996
Record name Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792848-34-1
Record name Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20728996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 4-oxocyclohexanecarboxylate (50 g, 0.29 mol) in DMF-DMA (275 mL) was heated at 110° C. for 12 h. The mixture was concentrated and hydrazine hydrate (73.5 g, 1.47 mol) in ethanol (1000 mL) was heated under reflux overnight. Most of ethanol was removed and the remaining mixture was treated with water (400 mL). The resulting mixture was extracted with EtOAc (400 ml×2). The combined organic layers were washed with brine (400 mL) and concentrated. The residue was purified by flash column chromatography on silica gel (DCM/MeOH=30:1) to afford crude ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate (18 g) as a colorless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
reactant
Reaction Step One
Quantity
73.5 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
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Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Reactant of Route 5
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Reactant of Route 6
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

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